

A Head-to-Head Comparison of SIRT6 Inhibitors for Researchers

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Compound of Interest

Compound Name: Sirt6-IN-4

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Shanghai, China – December 7, 2025 – In the rapidly evolving field of epigenetics and drug discovery, Sirtuin 6 (SIRT6) has emerged as a critical therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions. To aid researchers in navigating the landscape of available chemical probes, this guide provides a comprehensive head-to-head comparison of prominent SIRT6 inhibitors, featuring supporting experimental data, detailed methodologies, and visual pathway diagrams.

This guide focuses on a selection of frequently studied and commercially available SIRT6 inhibitors, including OSS_128167, EX-527, and a novel allosteric inhibitor, JYQ-42. The comparative analysis is designed to offer an objective overview of their performance, enabling researchers to make informed decisions for their specific experimental needs.

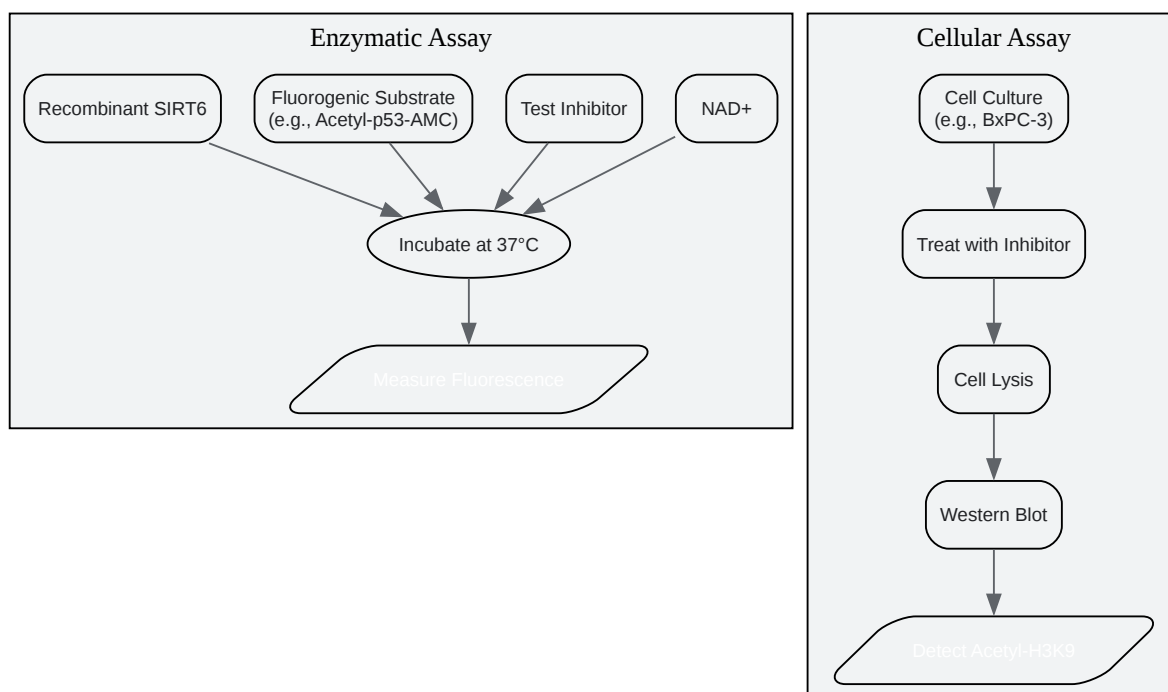
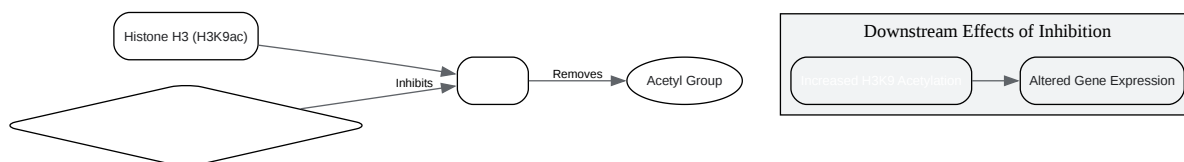
Quantitative Performance of SIRT6 Inhibitors

The following table summarizes the in vitro potency and selectivity of key SIRT6 inhibitors against SIRT6 and other closely related sirtuin isoforms, SIRT1 and SIRT2. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Inhibitor	SIRT6 IC50 (μM)	SIRT1 IC50 (μM)	SIRT2 IC50 (μM)	Selectivity (SIRT1/SIRT 6)	Selectivity (SIRT2/SIRT 6)
OSS_128167	89[1][2][3][4][5]	1578[1][2][4]	751[1][2][4]	~17.7	~8.4
EX-527	Potent, but primarily a SIRT1 inhibitor	0.038 - 0.123[6][7]	19.6[8][9]	N/A	N/A
Compound 5	Low μM range	~3x higher than SIRT6 IC50	No significant selectivity	~3	~1
Compound 9	Low μM range	~17-20x higher than SIRT6 IC50	~9x higher than SIRT6 IC50	~17-20	~9
Compound 17	Low μM range	~19-20x higher than SIRT6 IC50	~9x higher than SIRT6 IC50	~19-20	~9
JYQ-42	2.33	> 50 (No significant inhibition)	> 50 (38.6% inhibition at 50 μM)[2]	> 21.5	> 21.5

Signaling Pathways and Experimental Overviews

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.



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